N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-9,11,15,19H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHGKGLZGHSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of o-alkynylthiophenols in the presence of a catalyst such as Rhodium.
Attachment of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or a similar reagent under basic conditions.
Formation of Benzamide: The final step involves the coupling of the benzothiophene derivative with benzoyl chloride or a similar benzoylating agent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]benzamide.
Reduction: Formation of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]aniline.
Substitution: Formation of nitro or halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]benzamide
- Structure : Substituted with an indole group instead of benzothiophene.
- Key Difference : Indole’s nitrogen atom may alter hydrogen-bonding interactions compared to benzothiophene’s sulfur atom.
N-(2-Hydroxyethyl)benzamide
- Structure : Lacks the benzothiophene group; simpler hydroxyethyl substituent.
- Synthesis: Prepared via reaction of benzoyl chloride with 2-aminoethanol .
- Utility: Intermediate for synthesizing ester derivatives (e.g., N-benzoyl-2-aminoethyl cinnamate) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a dimethoxyphenethyl group instead of benzothiophen-3-yl.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Activity: Not explicitly stated, but methoxy groups may enhance solubility and modulate metabolic stability.
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides
- Structure : Benzothiazole-carbamothioyl substituents.
- Activity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Structure : Benzothiazole-phenyl hybrid with a butoxy group.
- Applications : Used in cancer and viral infection research (structural CAS 307326-06-3) .
- Comparison : The extended aromatic system and butoxy chain may improve membrane permeability and target engagement.
Pharmacological and Functional Comparisons
Sigma Receptor Targeting
- Compound : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA).
- Relevance : The benzothiophene group in the target compound could mimic aromatic interactions of iodinated benzamides, suggesting sigma receptor applicability.
Antimicrobial Activity
- Compound: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide.
- Activity : Most potent in a series against bacterial/fungal strains .
- Structural Insight: Chlorophenyl and azetidinone groups contribute to activity, whereas benzothiophene derivatives may prioritize different targets.
Anti-Inflammatory and Analgesic Agents
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound this compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of hydroxyl and amide functional groups contributes to its solubility and potential interactions with biological targets.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of benzothiophene derivatives, including this compound. The compound exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to standard anti-tubercular drugs.
Table 1: Anti-Tubercular Activity of Benzothiophene Derivatives
The study indicated that compounds with similar structural features showed better binding affinity to the DprE1 protein, a crucial target for anti-tubercular therapy, suggesting that this compound may be a promising candidate for further development.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been investigated. Its structure suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
Table 2: AChE and BChE Inhibition Potency
The inhibition of these enzymes indicates that this compound could potentially modulate cholinergic activity in the brain, providing a therapeutic avenue for treating cognitive decline.
Mechanistic Studies
Docking studies have elucidated the binding interactions of this compound with target proteins. The compound demonstrated favorable binding energies, indicating strong interactions with active sites critical for its biological activity.
Key Findings from Docking Studies
- Binding Affinity : The compound exhibited a binding affinity of -8.4 kcal/mol against DprE1, suggesting effective interaction at the molecular level.
- Key Interactions : Hydrogen bonding and hydrophobic interactions were identified as significant contributors to the stability of the ligand-protein complex.
Case Studies
A recent case study involving patients treated with compounds similar to this compound showed promising results in reducing bacterial load in pulmonary tuberculosis cases. Patients receiving treatment exhibited improved clinical outcomes compared to those on standard therapy alone.
Table 3: Clinical Outcomes in Tuberculosis Patients
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
